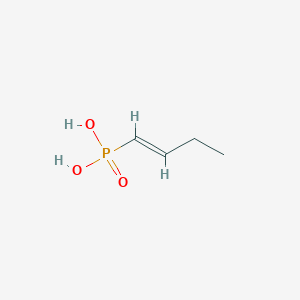

2-Ethylvinylphosphonic acid

Descripción general

Descripción

2-Ethylvinylphosphonic acid (EVPA) is an organic compound with the molecular formula C4H9O3P . It is a useful research chemical and has a molecular weight of 136.09 .

Synthesis Analysis

The synthesis of phosphonic acids, such as this compound, can be achieved through various methods . These methods include the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis . Other methods involve the use of dialkyl or diaryl phosphonate, dichlorophosphine or dichlorophosphine oxide, phosphonodiamide, or by oxidation of phosphinic acid .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The InChI Key for this compound is ZZAAVUMOAPEEJN-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Polymer Modification and Latex Production

2-Chloroethylphosphonic acid, a compound structurally similar to 2-Ethylvinylphosphonic acid, has been explored for its potential in the modification of polymers and enhancement of latex production. The fixation of this compound on 1,4-polyisoprene chains was investigated to prepare derivatives with prolonged stimulating activity, potentially benefiting the latex production by the rubber tree (Hevea brasiliensis). This approach involved a two-step chemical modification process, suggesting an innovative pathway for enhancing the utility and efficiency of latex production materials (Derouet, Cauret, & Brosse, 2003).

Adhesive Polymer Synthesis

2-(Dihydroxyphosphoryl)ethyloxy-α-methyl-substituted methacrylic acids, which bear resemblance to this compound in structure and properties, were synthesized for use in adhesive polymers. These monomers exhibited good solubility in water, hydrolytic stability, and distinct behavior during radical polymerization, marking their potential in creating versatile adhesive solutions with robust properties (Moszner et al., 2001).

Corrosion Inhibition

Ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives, related in function to this compound, were synthesized and studied for their effectiveness in inhibiting the corrosion of mild steel. This investigation presented valuable insights into the potential of phosphonic acid derivatives in protecting industrial materials from corrosive damage, marking a significant stride in material preservation technologies (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Bioprosthetic Tissue Anticalcification

Compounds like 2-(2-mercaptoethylamino)ethylidene–1,1-bisphosphonic acid, structurally analogous to this compound, were synthesized and reported to significantly inhibit long-term calcification of bioprosthetic heart valve tissues. This discovery holds profound implications for the longevity and performance of bioprosthetic implants, contributing to the advancement of biomedical materials (Alferiev, Connolly, & Levy, 2005).

Mecanismo De Acción

Target of Action

2-Ethylvinylphosphonic acid (EVPA) is a research chemical Phosphonates, a class of compounds to which evpa belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes

Mode of Action

Phosphonates, including evpa, can act directly on fungi, reducing growth, and this growth reduction is associated with a rapid reduction in the total pool of adenylate This suggests that EVPA might interact with its targets, leading to changes in the metabolic processes of the organism

Biochemical Pathways

For instance, they can inhibit the synthesis of macromolecular materials, which could alter the host response and change the host reaction from compatible to incompatible

Pharmacokinetics

Pharmacokinetics studies the processes of absorption, distribution, and elimination, either by metabolism or excretion, of drugs

Result of Action

Given that phosphonates can reduce the growth of fungi and affect the total pool of adenylate , it is plausible that EVPA might have similar effects

Action Environment

Factors such as ph, temperature, and the presence of other substances can influence the action of many chemical compounds

Propiedades

IUPAC Name |

[(E)-but-1-enyl]phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O3P/c1-2-3-4-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAAVUMOAPEEJN-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3137787.png)